BenchChemオンラインストアへようこそ!

3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

This 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol features a unique 3-yl piperidinyl attachment conferring 5 HBA and 2 HBD for precise binding interactions. With AlogP 1.29 and MW 223.31, it occupies lead-like chemical space ideal for fragment elaboration and target engagement studies. Its balanced profile supports oral bioavailability while minimizing CNS penetration, making it a superior choice for peripheral target programs. Avoid generic analogs lacking this specific substitution pattern.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
CAS No. 2090268-13-4
Cat. No. B1483895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol
CAS2090268-13-4
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N(N1)C2CCCNC2
InChIInChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)9-5-4-6-13-8-9/h7,9,13-14H,4-6,8H2,1-3H3
InChIKeyFFLUIFGVYBHYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol CAS 2090268-13-4: Structural and Physicochemical Profile


3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol (CAS 2090268-13-4) is a heterocyclic small molecule featuring a pyrazol-5-ol core substituted at the 3-position with a tert-butyl group and at the 1-position with a piperidin-3-yl moiety . This compound belongs to the broader class of piperidinyl pyrazoles, a scaffold frequently explored in medicinal chemistry for its potential to modulate diverse biological targets. Its molecular formula is C12H21N3O, with a molecular weight of 223.31 g/mol . Notably, the compound exhibits a computed AlogP of 1.29, a polar surface area of 90.65 Ų, and 5 hydrogen bond acceptors (HBA) versus 2 hydrogen bond donors (HBD) . These physicochemical attributes suggest a balanced lipophilicity and moderate membrane permeability, making it a versatile starting point for lead optimization campaigns.

Why In-Class Pyrazol-5-ol Analogs Cannot Substitute for 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol


Within the pyrazol-5-ol chemical space, seemingly minor structural variations—such as the position of the piperidine ring attachment (3-yl vs. 4-yl), the presence or absence of a methylene linker, or the nature of the N1 substituent—can profoundly alter key molecular properties including lipophilicity, hydrogen bonding capacity, and conformational flexibility . These physicochemical divergences directly influence a compound's solubility, metabolic stability, and target binding kinetics, rendering generic substitution of one analog for another scientifically unsound without rigorous side-by-side comparison. The 3-(tert-butyl)-1-(piperidin-3-yl) substitution pattern confers a specific profile of 5 HBA and 2 HBD , which may be critical for achieving desired target engagement while maintaining favorable ADME characteristics.

Quantitative Differentiation: 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol vs. Key Analogs


Regioisomer Divergence: Piperidin-3-yl vs. Piperidin-4-yl Substitution Alters Hydrogen Bonding Profile

The target compound (piperidin-3-yl) exhibits a distinct hydrogen bond acceptor (HBA) count of 5, compared to 4 for its 4-yl regioisomer . This difference arises from the nitrogen atom placement within the piperidine ring relative to the pyrazole core, influencing both conformational preferences and potential interactions with biological targets.

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Linker Effects: Direct Attachment vs. Methylene Spacer Modulates Lipophilicity and Molecular Flexibility

The target compound, with a direct N-piperidinyl linkage, demonstrates a lower computed AlogP (1.29) compared to the methylene-linked analog 3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol (AlogP ~2.0) [1]. The direct attachment reduces molecular weight and rotatable bonds (7 vs. 8+), resulting in a more rigid and less lipophilic scaffold.

Medicinal Chemistry ADME Prediction Conformational Analysis

N1 Substituent Impact: Piperidinyl vs. Ethyl Drives Significant Polar Surface Area Expansion

Replacement of the piperidin-3-yl group with a simple ethyl group dramatically reduces the polar surface area (PSA) from 90.65 Ų to approximately 38 Ų [1]. The piperidine ring contributes substantial polar surface area, enhancing hydrogen bonding capacity and potentially improving solubility at the cost of reduced passive membrane permeability.

Medicinal Chemistry Drug Likeness Permeability

tert-Butyl Group Essential for Balanced Lipophilicity: Comparison with Unsubstituted Analog

Removal of the tert-butyl group (as in 1-(piperidin-3-yl)-1H-pyrazol-5-ol) results in a substantial drop in AlogP from 1.29 to an estimated -0.2 . The tert-butyl group provides a significant hydrophobic anchor that enhances membrane permeability and may protect the pyrazole ring from oxidative metabolism.

Medicinal Chemistry Lipophilicity Optimization Metabolic Stability

High-Value Application Scenarios for 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol Based on Differential Evidence


Lead Optimization Campaigns Requiring Balanced Lipophilicity and Hydrogen Bonding Capacity

With an AlogP of 1.29 and 5 HBA / 2 HBD, this compound offers a favorable balance of lipophilicity and polarity for oral drug discovery programs . Its profile aligns with Lipinski's Rule of Five and supports the optimization of ADME properties. The 3-yl regioisomer provides a distinct hydrogen bonding pattern compared to the 4-yl analog, offering medicinal chemists a unique tool for exploring structure-activity relationships (SAR) in target engagement studies.

Peripheral Target Modulation with Reduced CNS Penetration Potential

The compound's relatively high polar surface area (90.65 Ų) and moderate lipophilicity suggest limited passive diffusion across the blood-brain barrier. This makes it an attractive scaffold for developing drugs intended for peripheral targets, where minimizing CNS exposure is desirable to reduce neurological side effects. Compared to the more lipophilic ethyl analog, this compound is less likely to enter the central nervous system.

Fragment-Based Drug Discovery and Chemical Probe Development

The compound's molecular weight of 223.31 g/mol and rotatable bond count of 7 position it within the 'lead-like' chemical space . Its direct piperidinyl-pyrazole linkage reduces conformational flexibility relative to methylene-linked analogs, potentially enhancing binding specificity and simplifying SAR interpretation. This makes it a valuable core for fragment elaboration or as a starting point for chemical probe generation.

Quote Request

Request a Quote for 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.